molecular formula C18H14BrClN2O3 B3633757 (5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B3633757
M. Wt: 421.7 g/mol
InChI Key: OZOSEZOEGVOCOV-OQLLNIDSSA-N
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Description

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated ethoxyphenyl group and a chlorinated phenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves multiple steps, including bromination, chlorination, and imidazolidine formation. One common synthetic route starts with the bromination of 2-ethoxyphenyl to form 5-bromo-2-ethoxyphenyl. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the imidazolidine-2,4-dione core .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using cost-effective and high-yield processes. For example, the bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst to achieve high selectivity and yield . The subsequent steps involve standard organic synthesis techniques, such as nucleophilic substitution and cyclization, to form the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is unique due to its specific combination of brominated and chlorinated phenyl groups attached to an imidazolidine-2,4-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3/c1-2-25-16-7-6-12(19)8-11(16)9-15-17(23)22(18(24)21-15)14-5-3-4-13(20)10-14/h3-10H,2H2,1H3,(H,21,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOSEZOEGVOCOV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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